2-((1-Oxo-1H-isoindol-3-yl)oxy)ethyl acetate

plasma stability mGlu1 PAM bioisostere

2-((1-Oxo-1H-isoindol-3-yl)oxy)ethyl acetate (CAS 878284-70-9, molecular formula C12H11NO4, molecular weight 233.22 g/mol) is a 3-ether-substituted isoindolin-1-one derivative. It consists of an isoindolinone core bearing a single lactam carbonyl at position 1 and an acetoxyethoxy ether side chain at position 3, distinguishing it from the corresponding phthalimide analog (2-phthalimidoethyl acetate, CAS 5466-90-0) which contains two imide carbonyls.

Molecular Formula C12H11NO4
Molecular Weight 233.22 g/mol
Cat. No. B15217562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-Oxo-1H-isoindol-3-yl)oxy)ethyl acetate
Molecular FormulaC12H11NO4
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESCC(=O)OCCOC1=NC(=O)C2=CC=CC=C21
InChIInChI=1S/C12H11NO4/c1-8(14)16-6-7-17-12-10-5-3-2-4-9(10)11(15)13-12/h2-5H,6-7H2,1H3
InChIKeyLGQNMXHBZWIXSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((1-Oxo-1H-isoindol-3-yl)oxy)ethyl acetate: Procurement-Relevant Chemical Identity and Scaffold Classification


2-((1-Oxo-1H-isoindol-3-yl)oxy)ethyl acetate (CAS 878284-70-9, molecular formula C12H11NO4, molecular weight 233.22 g/mol) is a 3-ether-substituted isoindolin-1-one derivative . It consists of an isoindolinone core bearing a single lactam carbonyl at position 1 and an acetoxyethoxy ether side chain at position 3, distinguishing it from the corresponding phthalimide analog (2-phthalimidoethyl acetate, CAS 5466-90-0) which contains two imide carbonyls [1]. The compound exists as a colorless liquid under ambient conditions and its spectral identity is confirmed by 1H NMR and GC-MS in CDCl3 [2]. Hazard classification includes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Why Phthalimide and 3-Hydroxy Isoindolinone Analogs Cannot Substitute for 2-((1-Oxo-1H-isoindol-3-yl)oxy)ethyl acetate in Stability-Critical Applications


Generic substitution between phthalimide-based and isoindolinone-based 2-acetoxyethyl derivatives is precluded by fundamental differences in hydrolytic stability [1], physical state [2], and hydrogen-bonding capacity [3]. The phthalimide analog (2-phthalimidoethyl acetate) exists as a crystalline solid (mp 85.5–86 °C) [2], while the target isoindolinone compound is a liquid under identical ambient conditions , directly impacting handling, formulation, and dissolution workflows. Furthermore, the phthalimide scaffold is documented to undergo recurrent and variable in vitro plasma hydrolysis, a liability that was specifically resolved by switching to the isoindolinone core in mGlu1 PAM drug discovery programs [1]. The 3-hydroxyisoindolin-1-one analog lacks the acetyl ester protection at the ether terminus, resulting in a free hydroxyl group that alters both lipophilicity and metabolic conjugation susceptibility, rendering it unsuitable as a drop-in replacement for applications requiring the intact acetoxyethyl ether moiety.

Quantitative Differentiation Evidence for 2-((1-Oxo-1H-isoindol-3-yl)oxy)ethyl acetate vs. Closest Analogs


Hydrolytic Plasma Stability: Isoindolinone Core vs. Phthalimide Core in mGlu1 PAM Series

In a head-to-head bioisostere evaluation within a single mGlu1 positive allosteric modulator (PAM) series, the phthalimide-based lead compounds (e.g., 3–5) exhibited recurrent and variable in vitro plasma instability attributed to hydrolysis of the imide ring [1]. Replacement of the phthalimide core with an isoindolinone scaffold (compound 21a, VU0487351) eliminated this instability: 21a was hydrolytically stable in both rat and human liver microsomes and displayed a favorable rat pharmacokinetic profile with low plasma clearance (CLp 11.1 mL/min/kg), high distribution volume (VD 3.36 L/kg), and a terminal half-life of 93 min [1]. CNS penetration was confirmed with Kp = 1.36 (brain/plasma ratio) [1]. This stability advantage is a class-level property of the isoindolinone scaffold relative to phthalimide and is directly relevant to the target compound, which shares the identical isoindolin-1-one core.

plasma stability mGlu1 PAM bioisostere phthalimide hydrolysis DMPK

Physical State Differentiation: Liquid Isoindolinone vs. Solid Phthalimide Analog

The target compound, 2-((1-oxo-1H-isoindol-3-yl)oxy)ethyl acetate, is described as a colorless liquid at ambient temperature . In direct contrast, its closest structural analog, 2-phthalimidoethyl acetate (CAS 5466-90-0), is a crystalline solid with a melting point of 85.5–86 °C and a boiling point of 366.1 °C at 760 mmHg [1]. Both compounds share the identical molecular formula (C12H11NO4) and molecular weight (233.22 g/mol), making this physical state divergence attributable solely to the difference in core ring electronics: the isoindolinone contains one lactam carbonyl, whereas the phthalimide contains two imide carbonyls [2]. The liquid state of the isoindolinone compound facilitates direct liquid handling, solvent-free dispensing, and homogeneous mixing in formulation workflows without the need for pre-dissolution or melting steps.

physical state formulation handling solubility procurement

Synthetic Accessibility of 3-Ether Isoindolinones: High-Yield Ni(II)-Catalyzed Protocol

A patent (CN110437129B) discloses a one-step, Ni(II)-catalyzed method for synthesizing 3-ether isoindolinone compounds directly from 3-hydroxy-2-substituted-isoindolin-1-ones and alcohol nucleophiles, achieving product yields in the range of 88–98% [1]. This method uses commercially available Ni(II) salts (e.g., Ni(ClO4)2, NiCl2) and operates at 80–100 °C in common solvents such as 1,2-dichloroethane or DMF over 5–10 hours [1]. In contrast, traditional synthetic routes to analogous phthalimide derivatives often require multi-step sequences, expensive transition metal catalysts (Au/Ag, Pd/Ag systems), or harsh conditions [1]. The target compound, being a 3-ether isoindolinone, falls within the substrate scope of this high-yielding protocol, providing a practical procurement advantage for laboratories requiring scalable, cost-efficient synthesis.

synthetic methodology 3-ether isoindolinone Ni(II) catalysis reaction yield scale-up

Hydrogen-Bonding Capacity: Isoindolin-1-one NH vs. Phthalimide C=O-Only System

Computational and structural analyses indicate that isoindolin-1-one derivatives possess greater hydrogen-bonding capacity than their phthalimide counterparts due to the presence of a single NH group paired with one C=O group, versus the two C=O groups and absence of NH in phthalimides [1]. Phthalimide derivatives with two carbonyl groups and no NH group are predicted to form hydrogen bonds least favorably, while compounds bearing one C=O and at least one NH group (as in isoindolin-1-ones) form hydrogen-bond complexes most favorably [1]. This differentiation has been independently corroborated in pharmacophore modeling of urotensin-II receptor antagonists based on piperazino-phthalimide and piperazino-isoindolinone scaffolds, where distinct hydrogen-bond acceptor features were identified as critical for activity [2]. The target compound, containing an isoindolin-1-one NH, is expected to exhibit this enhanced hydrogen-bond donor capacity relative to its phthalimide analog.

hydrogen bonding molecular recognition pharmacophore drug design physicochemical property

Redox Interconversion Between Isoindolinone and Phthalimide Oxidation States

The isoindolinone scaffold can serve as a latent protecting group that is convertible to the phthalimide oxidation state via controlled oxidation, providing orthogonal synthetic versatility not available from the phthalimide starting point itself [1]. A systematic oxidation study demonstrated that 3-hydroxy-2-substituted isoindolin-1-ones (hydroxylactams) are converted to the corresponding phthalimides using NiO2 (50 equiv., refluxing toluene, 5–32 h), PCC/silica gel (3 equiv., rt, 1–3 h), or IBX (3 equiv., refluxing MeCN, 1–24 h) [1]. For a representative substrate (ribosyl hydroxylactam 3), isolated yields were: NiO2 81%, PCC/SiO2 60%, and IBX 75% [1]. An independent iron-catalyzed protocol using Fe/TBHP achieved isoindolinone-to-phthalimide conversions in isolated yields of 53–96% [2]. This redox relationship means the target isoindolinone compound can be selectively oxidized to its phthalimide analog when desired, whereas the reverse transformation (phthalimide → isoindolinone) requires reductive conditions and proceeds through a hydroxylactam intermediate.

redox chemistry protecting group strategy hydroxylactam oxidation phthalimide synthetic versatility

High-Value Application Scenarios for 2-((1-Oxo-1H-isoindol-3-yl)oxy)ethyl acetate Based on Evidence-Demonstrated Differentiation


Medicinal Chemistry: Replacement of Phthalimide Scaffolds in Plasma-Liable Lead Series

In drug discovery programs where phthalimide-containing leads exhibit unacceptable in vitro plasma instability due to imide ring hydrolysis, 2-((1-oxo-1H-isoindol-3-yl)oxy)ethyl acetate provides a structurally analogous isoindolinone scaffold that has been experimentally validated to confer hydrolytic stability in both rat and human liver microsomes, as demonstrated in the mGlu1 PAM optimization program where isoindolinone 21a showed complete microsomal stability, low clearance (CLp 11.1 mL/min/kg), and a 93-minute half-life [1]. The compound serves as a direct synthetic entry point for constructing bioisostere libraries targeting this stability enhancement.

High-Throughput Screening (HTS) and Automated Liquid Handling Workflows

The liquid physical state of 2-((1-oxo-1H-isoindol-3-yl)oxy)ethyl acetate at ambient temperature eliminates the need for pre-dissolution or heating steps required for the solid phthalimide analog (mp 85.5–86 °C) [2]. This property makes the compound compatible with automated acoustic droplet ejection and pipetting systems commonly used in HTS, reducing workflow complexity and potential solubility-related assay artifacts.

Synthetic Methodology Development and Scale-Up of 3-Ether Isoindolinones

For process chemistry groups developing scalable routes to 3-ether isoindolinone libraries, the Ni(II)-catalyzed synthetic protocol achieving 88–98% yields in a single operational step [3] provides a cost-advantaged alternative to precious-metal-catalyzed methods. This compound can serve as both a model substrate for reaction optimization and a key intermediate in the total synthesis of isoindolinone-containing natural products or pharmaceutical candidates.

Protecting Group Strategy: Latent Phthalimide via Controllable Oxidation

In multi-step organic synthesis requiring orthogonal amine protection/deprotection, the isoindolinone core of this compound can act as a latent phthalimide protecting group, being oxidizable on demand to the phthalimide state (isolated yields up to 96% using Fe/TBHP [4] or 81% with NiO2 [5]) while resisting the hydrolytic conditions that prematurely cleave phthalimide groups. This property supports complex synthetic sequences where temporal control over protecting group unmasking is critical.

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